(2S,4S)-4-(benzyloxy)pentan-2-ol
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Overview
Description
(2S,4S)-4-(benzyloxy)pentan-2-ol: is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a benzyloxy group attached to a pentan-2-ol backbone, making it an interesting subject for stereochemical studies and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(benzyloxy)pentan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-pentanol and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol group.
Nucleophilic Substitution: The deprotonated alcohol acts as a nucleophile, attacking the benzyl bromide to form the benzyloxy ether linkage.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-(benzyloxy)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Strong nucleophiles like sodium azide (NaN3) or thiolates.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of azides, thiols, or other substituted products.
Scientific Research Applications
Chemistry
Chiral Synthesis: (2S,4S)-4-(benzyloxy)pentan-2-ol is used as a chiral building block in the synthesis of complex molecules.
Catalysis: It serves as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Biology
Enzyme Studies: The compound is used in studies involving enzyme-substrate interactions, particularly in the context of stereochemistry.
Medicine
Drug Development: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds with chiral centers.
Industry
Material Science: The compound is investigated for its potential use in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of (2S,4S)-4-(benzyloxy)pentan-2-ol involves its interaction with various molecular targets depending on the context of its application. In catalysis, it acts as a chiral ligand, influencing the stereochemistry of the reaction products. In biological systems, it may interact with enzymes or receptors, affecting their activity based on its stereochemical configuration.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-(benzyloxy)pentan-2-ol: The enantiomer of (2S,4S)-4-(benzyloxy)pentan-2-ol, differing in its stereochemistry.
(2S,4S)-4-(methoxy)pentan-2-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(2S,4S)-4-(benzyloxy)hexan-2-ol: Similar structure but with an additional carbon in the backbone.
Uniqueness
Stereochemistry: The (2S,4S) configuration provides unique stereochemical properties that are crucial in asymmetric synthesis and catalysis.
Functional Group: The benzyloxy group offers specific reactivity and stability compared to other substituents like methoxy or ethoxy groups.
Properties
CAS No. |
124439-88-9 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(2S,4S)-4-phenylmethoxypentan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-10(13)8-11(2)14-9-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3/t10-,11-/m0/s1 |
InChI Key |
ZDGYZKNTFSWSEU-QWRGUYRKSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](C)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(CC(C)OCC1=CC=CC=C1)O |
Purity |
95 |
Origin of Product |
United States |
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